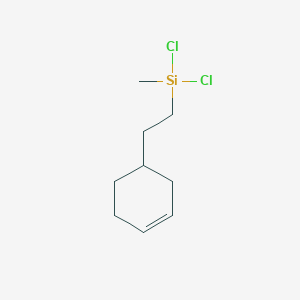

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

Description

BenchChem offers high-quality Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVCFIPFCVYUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC1CCC=CC1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939106 | |

| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17864-93-6 | |

| Record name | 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17864-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(2-(dichloromethylsilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017864936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro[2-(3-cyclohexen-1-yl)ethyl]methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane: Synthesis, Properties, and Applications

Foreword: Navigating the Landscape of Bifunctional Organosilanes

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, bearing the CAS number 17864-93-6, represents a fascinating nexus of organic and inorganic chemistry. As a bifunctional organosilane, it possesses two distinct reactive sites: the hydrolyzable chloro groups attached to the silicon atom and a reactive cyclohexenyl group at the terminus of the organic substituent. This duality makes it a valuable intermediate in the synthesis of advanced materials, surface modification agents, and potentially, in the development of novel therapeutic systems. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its molecular architecture to its potential applications. We will delve into its synthesis, predicted physicochemical properties, reactivity, and explore its utility in various scientific domains. While experimental data for this specific molecule is not widely published, this guide will leverage established principles of organosilane chemistry and data from analogous compounds to provide a robust and scientifically grounded overview.

Molecular Structure and Physicochemical Properties

At its core, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is characterized by a central silicon atom bonded to a methyl group, two chlorine atoms, and a 2-(cyclohex-3-en-1-yl)ethyl group. This structure imparts a unique combination of reactivity and functionality.

| Property | Predicted/Known Value | Source/Basis |

| CAS Number | 17864-93-6 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₆Cl₂Si | Based on structure |

| Molecular Weight | 223.21 g/mol | Based on atomic weights |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogy with similar dichlorosilanes |

| Boiling Point | > 200 °C (predicted) | Analogy with similar dichlorosilanes |

| Density | ~1.05 g/cm³ (predicted) | Analogy with similar dichlorosilanes |

| Solubility | Soluble in aprotic organic solvents (e.g., toluene, hexane, dichloromethane). Reacts with protic solvents (e.g., water, alcohols). | General solubility of organochlorosilanes |

Synthesis: The Hydrosilylation Approach

The most direct and atom-economical route to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane.[1][2] This reaction involves the addition of the Si-H bond across the vinyl group's double bond.

Reaction Mechanism

The hydrosilylation process, typically catalyzed by platinum complexes like Karstedt's catalyst, follows a well-established mechanistic cycle. The reaction generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the vinyl group.

Caption: Idealized catalytic cycle for the hydrosilylation of 4-vinylcyclohexene.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for platinum-catalyzed hydrosilylation.[1]

Materials:

-

4-Vinylcyclohexene (freshly distilled)

-

Dichloromethylsilane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Anhydrous toluene (solvent)

-

Anhydrous isopropanol (for quenching)

-

Standard oven-dried laboratory glassware

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging Reactants: To the flask, add 4-vinylcyclohexene and anhydrous toluene. In the dropping funnel, place dichloromethylsilane diluted with anhydrous toluene.

-

Catalyst Addition: To the stirred solution in the flask, add Karstedt's catalyst via syringe. The amount of catalyst is typically in the range of 10-50 ppm of platinum relative to the alkene.

-

Addition of Silane: Heat the reaction mixture to 50-60 °C. Add the dichloromethylsilane solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature. Monitor the progress of the reaction by Gas Chromatography (GC) or ¹H NMR spectroscopy by analyzing small aliquots. The disappearance of the vinyl protons of 4-vinylcyclohexene and the Si-H proton of dichloromethylsilane indicates reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted dichloromethylsilane by the slow addition of anhydrous isopropanol.

-

Purification: Remove the solvent and other volatile components under reduced pressure using a rotary evaporator. The crude product can be purified by fractional vacuum distillation to yield Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane as a colorless to pale yellow liquid.

Predicted Spectroscopic and Chromatographic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cyclohexenyl and the ethylmethylsilyl moieties. Online prediction tools can provide estimated chemical shifts.[3][4]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexenyl vinyl (CH=CH) | 5.5 - 5.8 | m | 2H |

| Cyclohexenyl allylic & aliphatic | 1.2 - 2.2 | m | 7H |

| Ethyl (-CH₂-Si) | 0.8 - 1.2 | m | 2H |

| Ethyl (-CH₂-Cyclohexenyl) | 1.3 - 1.7 | m | 2H |

| Methyl (CH₃-Si) | 0.4 - 0.7 | s | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Online prediction tools can assist in estimating these shifts.[5]

| Carbon | Predicted Chemical Shift (ppm) |

| Cyclohexenyl vinyl (C=C) | 125 - 130 |

| Cyclohexenyl aliphatic | 25 - 40 |

| Ethyl (-CH₂-Si) | 15 - 25 |

| Ethyl (-CH₂-Cyclohexenyl) | 30 - 40 |

| Methyl (CH₃-Si) | -5 - 5 |

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch (alkene) | 1640 - 1680 | Medium |

| =C-H Stretch (alkene) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| Si-Cl Stretch | 450 - 650 | Strong |

| Si-C Stretch | 1250 - 1270 | Medium-Strong |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). Common fragmentation pathways would involve the loss of a chlorine atom, a methyl group, or cleavage of the ethyl chain.[6]

Reactivity and Further Transformations

The dual functionality of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane opens up a wide range of chemical transformations.

Reactions at the Si-Cl Bonds

The dichlorosilyl group is highly susceptible to nucleophilic substitution. This is the primary site for further functionalization.

In the presence of water, the Si-Cl bonds readily hydrolyze to form silanol intermediates (Si-OH), releasing hydrochloric acid.[7] These silanols are unstable and rapidly condense to form siloxane polymers (Si-O-Si linkages).[8] This reactivity is fundamental to the formation of silicone-based materials.

Caption: Hydrolysis and polycondensation of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.

Reaction with alcohols in the presence of a base (to neutralize the HCl byproduct) yields dialkoxysilanes. This is a common method for converting highly reactive chlorosilanes into more stable, yet still reactive, alkoxysilane derivatives.[9]

Reactions of the Cyclohexenyl Group

The double bond in the cyclohexenyl ring can undergo various addition reactions typical of alkenes, such as:

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide, a valuable intermediate for further functionalization.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding cyclohexylethyl derivative.

Potential Applications

The unique bifunctional nature of this organosilane makes it a candidate for several advanced applications.

Surface Modification and Coupling Agents

Organosilanes are widely used to modify the surface properties of inorganic materials like glass, silica, and metal oxides.[10][11][12] The dichlorosilyl group can be hydrolyzed to form silanols that covalently bond to surface hydroxyl groups. The pendant cyclohexenyl group then presents a reactive organic functionality on the surface, which can be used for:

-

Adhesion Promotion: Improving the adhesion between an inorganic substrate and an organic polymer matrix in composites.[13]

-

Immobilization of Biomolecules: The cyclohexenyl group can be further functionalized to attach proteins, enzymes, or DNA for applications in biosensors and diagnostics.

Polymer Synthesis

As a difunctional monomer, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane can be used in the synthesis of novel polysiloxanes.[14] The resulting polymers would have reactive cyclohexenyl groups along the backbone, which could be used for subsequent cross-linking or grafting reactions to tailor the material properties.

Drug Delivery and Biomedical Applications

Bifunctional silanes are being explored for their potential in drug delivery systems.[15][16][17] The silane portion can be used to form the core of a nanoparticle or to functionalize an existing nanocarrier, while the organic functionality can be used to attach a therapeutic agent.[18] The cyclohexenyl group, after suitable modification, could serve as a linker for drug conjugation.

Safety and Handling

Dichloromethylsilanes are hazardous materials and must be handled with appropriate safety precautions.

-

Reactivity: They are highly reactive with water and other protic compounds, releasing corrosive hydrogen chloride gas.

-

Toxicity: Dichlorosilanes are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Flammability: They are flammable liquids.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a versatile bifunctional organosilane with significant potential in materials science, surface chemistry, and polymer synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of organosilanes. Its ability to bridge the gap between organic and inorganic materials, coupled with the reactivity of its cyclohexenyl group, makes it a valuable building block for the creation of advanced functional materials. As research in these areas continues to grow, so too will the importance of understanding and utilizing such unique molecular architectures.

References

-

Nap, A. S., & Turos, E. (2014). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 5(10), 1066–1070. [Link]

-

Khan, M., & Siddiqui, M. R. H. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2529. [Link]

-

Sun, C., Sze, R., & Zhang, M. (2004). A Bifunctional Poly(ethylene Glycol) Silane Immobilized on Metallic Oxide-Based Nanoparticles for Conjugation With Cell Targeting Agents. Journal of the American Chemical Society, 126(23), 7206–7211. [Link]

-

Varga, Z., et al. (2017). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. [Link]

-

Ponnan, S., et al. (2022). Chemistry and Applications of Organosilanes – An Overview. ECS Transactions, 107(1), 14539-14546. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Surface Modification with Silanes: Optimizing Inorganic Material Performance. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Crivello, J. V., & Fan, M. (1992). Synthesis of Cycloaliphatic Substituted Silane Monomers and Polysiloxanes for Photocuring. Journal of Polymer Science Part A: Polymer Chemistry, 30(1), 1-11. [Link]

-

Samuilov, A., & Samuilov, Y. (2023). Typical hydrolysis reaction mechanisms of chlorosilanes with water. New Journal of Chemistry, 47(3), 1185-1194. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Lung, C. Y. K., & Matinlinna, J. P. (2012). Silanes for adhesion promotion and surface modification. In Silane: Chemistry, Applications and Performance. Nova Science Publishers. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. CASPRE. [Link]

-

Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. [Link]

-

Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

-

Boukherroub, R., et al. (2005). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Journal of the Tunisian Chemical Society, 7, 135-142. [Link]

-

Lung, C. Y. K., & Matinlinna, J. P. (2012). Silanes for adhesion promotion and surface modification. In Silane: Chemistry, Applications and Performance. Nova Science Publishers. [Link]

-

Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry, 33(2), 227–239. [Link]

-

Hosseininezhad, S., et al. (2025). Platinum catalysts for hydrosilylation reactions. ResearchGate. [Link]

-

Aksenov, N., et al. (2024). SingleFrag: A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. bioRxiv. [Link]

-

Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. [Link]

-

Filo. (2025). Question 1 Predict the number of signals in the ¹H NMR and ¹³C... | Filo. Filo. [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. EPFL. [Link]

-

Bruske, E. (2023). Tailored activation of new platinum hydrosilylation catalysts. IDEALS - University of Illinois. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Marcin, B., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org. [Link]

-

Chojnowski, J. (2011). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones. Gelest, Inc. [Link]

-

Blanco, I. (Ed.). (2018). Siloxane-Based Polymers. MDPI. [Link]

-

Tang, H., et al. (2005). A MACHINE LEARNING APPROACH TO PREDICTING PEPTIDE FRAGMENTATION SPECTRA. Pacific Symposium on Biocomputing, 10, 298-309. [Link]

-

Arkles, B., et al. (2011). Factors contributing to the stability of alkoxysilanes in aqueous solution. In Silanes and Other Coupling Agents (Vol. 2, pp. 179-189). CRC Press. [Link]

-

MDPI. (2023). Thioether-Containing Zirconium(Alkoxy)Siloxanes: Synthesis and Study of Dielectric and Mechanical Properties of Silica-Filled Polydimethylsiloxane Compositions Cured by Them. Polymers, 15(16), 3361. [Link]

-

Anisimov, A. A., et al. (2018). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Organometallics, 37(15), 2449-2460. [Link]

Sources

- 1. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. PROSPRE [prospre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. CASPRE [caspre.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. ulprospector.com [ulprospector.com]

- 14. gelest.com [gelest.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A bifunctional poly(ethylene glycol) silane immobilized on metallic oxide-based nanoparticles for conjugation with cell targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a specialized organosilicon compound. Given the limited availability of data for this specific molecule, this document synthesizes information from established chemical principles and data on analogous compounds to offer a robust working knowledge base. This guide is intended to support research and development activities by providing insights into its properties, synthesis, and handling.

Molecular and Physicochemical Profile

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, identified by the CAS Number 17864-93-6, possesses a unique structure combining a reactive dichlorosilyl group with a cyclohexenyl moiety.[1][2] This combination suggests its utility as a versatile intermediate in organic and materials synthesis.

Chemical Identity

-

Systematic Name: Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane[1]

-

CAS Number: 17864-93-6[1]

-

Molecular Formula: C9H16Cl2Si[1]

-

Molecular Weight: 223.21 g/mol

-

EINECS Number: 241-815-3[1]

-

Synonyms: [2-(3-Cyclohexenyl)ethyl]methyldichlorosilane, 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene[1][2]

Physicochemical Properties

| Property | Value | Source/Basis |

| Physical State | Liquid (presumed) | General property of similar low molecular weight silanes |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., THF, diethyl ether, chlorinated solvents). | General reactivity of chlorosilanes |

Synthesis and Reactivity

The primary route for synthesizing Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is through the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction involves the addition of a silicon-hydrogen bond across the vinyl group's double bond.

Proposed Synthesis via Hydrosilylation

Hydrosilylation is a powerful and atom-economical method for forming carbon-silicon bonds.[3] The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[3][4]

Diagram: Proposed Synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

Caption: Hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane.

Experimental Protocol (Hypothetical)

The following protocol is a general guideline based on established hydrosilylation procedures. Researchers should optimize conditions for their specific setup.

Materials:

-

4-Vinylcyclohexene

-

Dichloromethylsilane

-

Karstedt's catalyst (or other suitable platinum catalyst)

-

Anhydrous, aprotic solvent (e.g., toluene or THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: All glassware should be thoroughly dried and the reaction conducted under an inert atmosphere to prevent hydrolysis of the dichloromethylsilane.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is charged with 4-vinylcyclohexene and the solvent.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Silane Addition: Dichloromethylsilane is added dropwise from the addition funnel to the stirred solution. The reaction may be exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as GC-MS or NMR spectroscopy to observe the consumption of the starting materials.

-

Workup and Purification: Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.

Reactivity Profile

The reactivity of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is dominated by the two chloro substituents on the silicon atom. These Si-Cl bonds are susceptible to nucleophilic substitution.

-

Hydrolysis: The compound will readily react with water and other protic solvents (e.g., alcohols, amines) to form siloxanes and release hydrochloric acid. This reaction is vigorous and necessitates handling under anhydrous conditions.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, alkoxides, and amines, to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds. This makes it a valuable precursor for a wide range of functionalized silanes.

-

Reduction: The Si-Cl bonds can be reduced to Si-H bonds using reducing agents like lithium aluminum hydride.

-

Cyclohexenyl Group Reactivity: The double bond in the cyclohexenyl ring can undergo typical alkene reactions such as hydrogenation, epoxidation, and polymerization, allowing for further functionalization of the molecule.

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not publicly available, the following are the expected key features in its NMR and IR spectra based on its structure.

-

¹H NMR: Signals corresponding to the methyl group attached to silicon, the ethyl bridge protons, and the protons of the cyclohexenyl ring, including the vinylic protons.

-

¹³C NMR: Resonances for the methyl carbon, the two carbons of the ethyl bridge, and the six carbons of the cyclohexenyl ring, with the vinylic carbons appearing in the characteristic downfield region.

-

²⁹Si NMR: A single resonance characteristic of a methyl- and alkyl-substituted dichlorosilane.

-

IR Spectroscopy: Characteristic peaks for C-H stretching and bending, C=C stretching of the cyclohexenyl ring, and Si-Cl stretching.

Handling and Safety Precautions

Organochlorosilanes are hazardous materials that require careful handling in a controlled laboratory environment. The following safety guidelines are based on the general properties of dichlorosilanes.

-

General Handling: Use in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9]

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will react with water to produce corrosive hydrogen chloride gas.[10] Handle under an inert atmosphere and store in a tightly sealed container in a dry environment.[9]

-

Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]

-

Fire Hazards: While not highly flammable, it can produce flammable gases on contact with water.[10]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Diagram: Safe Handling Workflow

Caption: Workflow for the safe handling of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.

Potential Applications

Given its bifunctional nature, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane can serve as a valuable building block in several areas:

-

Surface Modification: The dichlorosilyl group can be used to anchor the molecule to inorganic substrates like glass, silica, and metal oxides. The pendant cyclohexenyl group can then be further functionalized or used as a reactive site for polymerization.

-

Crosslinking Agent: The reactivity of both the Si-Cl bonds and the C=C double bond makes this compound a potential crosslinking agent for silicone elastomers and other polymers, potentially imparting unique mechanical or thermal properties.

-

Synthesis of Complex Molecules: It can be used as an intermediate in the synthesis of more complex organosilicon compounds with applications in pharmaceuticals, agrochemicals, and materials science.

-

Silane Coupling Agents: After conversion of the chloro groups to alkoxy groups, it can function as a silane coupling agent to improve the adhesion between organic polymers and inorganic fillers.[10]

Conclusion

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a promising organosilicon intermediate with significant potential for a variety of applications. While detailed experimental data is currently limited, its synthesis via hydrosilylation and its expected reactivity provide a solid foundation for its use in research and development. Adherence to strict safety protocols for handling moisture-sensitive and corrosive materials is paramount when working with this compound.

References

-

BuyersGuideChem. (n.d.). Supplier CAS No 17864-93-6. Retrieved from [Link]

-

LookChem. (n.d.). 2-(4-CYCLOHEXENYL)ETHYLMETHYLDICHLOROSILANE Safety Data Sheet (SDS). Retrieved from [Link]

-

Duke University. (n.d.). Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Gelest. (n.d.). 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene SDS. Retrieved from [Link]

-

ResearchGate. (2006, August). Synthesis of dichloro derivatives of linear and cyclic permethyloligosilanes and cyclolinear permethylpolysilane-siloxanes and permethylpolyoxysilane based on them. Retrieved from [Link]

-

Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Dow. (n.d.). Organo-Functional Silanes. Retrieved from [Link]

-

INEOS OPEN. (n.d.). Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. Retrieved from [Link]

-

MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexane, 1,2-dichloro-3,3,4,4-tetrafluoro-. Retrieved from [Link]

-

ResearchGate. (2006, August). Reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol. Retrieved from [Link]

Sources

- 1. Supplier CAS No 17864-93-6 - BuyersGuideChem [buyersguidechem.com]

- 2. echemi.com [echemi.com]

- 3. ineosopen.org [ineosopen.org]

- 4. mdpi.com [mdpi.com]

- 5. westliberty.edu [westliberty.edu]

- 6. safety.duke.edu [safety.duke.edu]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. geneseo.edu [geneseo.edu]

- 10. silicorex.com [silicorex.com]

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane molecular structure

An In-depth Technical Guide to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

Executive Summary

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a bifunctional organosilane molecule of significant interest to materials scientists and chemical synthesis professionals. Its unique structure, combining highly reactive dichlorosilyl functionality with a versatile cyclohexenyl group, positions it as a critical building block for advanced materials. This guide provides a comprehensive analysis of its molecular structure, details a robust synthesis protocol via hydrosilylation, explores its dual chemical reactivity, and outlines its applications as a monomer for specialty polymers and a surface coupling agent. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety protocols required for handling reactive chlorosilanes.

Introduction: The Strategic Value of Bifunctional Organosilanes

In the realm of advanced materials, the interface between inorganic and organic components is frequently the point of failure. Bifunctional organosilanes are designed to bridge this gap, acting as molecular primers or "coupling agents." One end of the molecule possesses a hydrolyzable group, typically an alkoxy or chloro group on a silicon atom, which can form durable covalent bonds with inorganic substrates like glass, metals, and silica. The other end features a non-hydrolyzable organic functional group that can react and co-polymerize with organic resins.

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane fits this paradigm perfectly. The dichlorosilyl group provides a highly reactive anchor point for surface grafting or polymerization, while the cyclohexene ring offers a site for further organic transformations or imparts unique thermomechanical properties—such as rigidity and a high glass transition temperature—to a polymer backbone.[1] This guide delves into the specific attributes of this molecule, providing the technical foundation necessary for its effective application.

Molecular Structure and Physicochemical Profile

Chemical Identity

| Identifier | Value |

| IUPAC Name | Dichloro-(2-(cyclohex-3-en-1-yl)ethyl)methylsilane |

| CAS Number | 17864-93-6[2] |

| Molecular Formula | C₉H₁₆Cl₂Si[3] |

| Molecular Weight | 223.21 g/mol [2] |

| SMILES | C(Cl)Cl[3] |

| InChIKey | GIVCFIPFCVYUQZ-UHFFFAOYAT[3] |

Structural Analysis

The molecule's structure is composed of three key components:

-

Dichloromethylsilyl Headgroup (-Si(CH₃)Cl₂) : The reactive center of the molecule. The two silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water or alcohols.

-

Ethyl Spacer (-CH₂-CH₂-) : A flexible two-carbon bridge connecting the silicon atom to the cyclic organic moiety.

-

Cyclohex-3-enyl Tailgroup (C₆H₉-) : A six-membered hydrocarbon ring containing a single double bond. This group provides hydrophobicity and can participate in further organic reactions like polymerization, epoxidation, or hydrogenation.

Caption: Molecular structure of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.

Predicted Spectroscopic Data

While experimental data for this specific compound is not widely published, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups. This predictive analysis is crucial for reaction monitoring and quality control.

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | δ 5.6-5.8 (m, 2H, -CH=CH-); δ 2.0-2.2 (m, aliphatic C-H); δ 1.0-1.8 (m, aliphatic C-H); δ 0.8-1.0 (t, 2H, -Si-CH₂-); δ 0.4-0.5 (s, 3H, -Si-CH₃) | Distinct signals for vinylic protons, protons on the saturated part of the cyclohexene ring, the ethyl bridge, and the methyl group on silicon. The upfield shift is characteristic of protons attached to carbons bonded to silicon. |

| ¹³C NMR | δ 126-128 (-C=C-); δ 25-40 (aliphatic carbons); δ 15-20 (-Si-CH₂-); δ 2-5 (-Si-CH₃) | Signals corresponding to the vinylic carbons of the double bond, the various sp³ hybridized carbons of the ring and bridge, and the methyl group carbon bonded to silicon. |

| IR (cm⁻¹) | 3020-3050 (=C-H stretch); 2850-2960 (C-H stretch); 1650 (C=C stretch); 800-840 (Si-Cl stretch); 1250 (Si-CH₃) | Characteristic absorption bands for the alkene C-H and C=C bonds, saturated C-H bonds, and the key bonds associated with the dichlorosilyl group. |

| Mass Spec (EI) | M⁺ at m/z 222 (with characteristic ³⁵Cl/³⁷Cl isotope pattern); Fragments corresponding to loss of Cl, CH₃, C₂H₄, and cleavage of the cyclohexene ring. | The molecular ion peak will show a distinctive A+2 and A+4 pattern due to the two chlorine atoms. Fragmentation patterns will help confirm the connectivity of the molecular structure. |

Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

The most direct and atom-economical method for synthesizing this molecule is the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This reaction involves the addition of the Si-H bond across the vinyl group's double bond.

Causality of Reagent and Catalyst Selection

-

Reactants : 4-vinylcyclohexene is an inexpensive feedstock derived from the dimerization of butadiene. Dichloromethylsilane (CH₃SiHCl₂) is a common industrial intermediate.[4]

-

Catalyst : A platinum(0) complex, such as Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), is the industry standard for this type of reaction.[5] It is chosen for its high activity at low concentrations (ppm levels), which minimizes product contamination. The catalyst facilitates a Chalk-Harbert cycle mechanism, ensuring a regioselective anti-Markovnikov addition of the silane to the terminal vinyl group, yielding the desired linear ethyl bridge.

Caption: Experimental workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Safety Precaution : This procedure must be conducted in a well-ventilated fume hood. All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon). Dichloromethylsilane is highly flammable, corrosive, and reacts violently with moisture.[6][7] Appropriate personal protective equipment (neoprene gloves, chemical goggles, face shield, and a flame-retardant lab coat) is mandatory.[8][9]

-

Apparatus Setup : A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a thermometer.

-

Reagent Charging : The flask is charged with 4-vinylcyclohexene (1.0 eq) and a minimal amount of anhydrous toluene as a solvent.

-

Catalyst Addition : Karstedt's catalyst (10-20 ppm relative to the silane) is added to the flask. The mixture is heated to ~50°C.

-

Silane Addition : Dichloromethylsilane (1.05 eq) is added dropwise from the dropping funnel over 1-2 hours. A slight excess of silane is used to ensure complete consumption of the vinylcyclohexene. The reaction is exothermic; the addition rate should be controlled to maintain the temperature between 50-60°C.

-

Reaction Completion : After the addition is complete, the mixture is stirred at 60°C for an additional 2-3 hours. The progress is monitored by Gas Chromatography (GC) or FTIR spectroscopy, watching for the disappearance of the Si-H peak (~2160 cm⁻¹).

-

Purification : Upon completion, the reaction mixture is cooled to room temperature. The product is isolated from the solvent and any high-boiling point side products by vacuum distillation. The final product is a colorless liquid.

Chemical Reactivity: A Tale of Two Moieties

The utility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane stems from its dual reactivity. The two primary functional groups can be addressed with high selectivity, allowing for stepwise functionalization.

Caption: Dual reactivity pathways of the title compound.

Reactivity at the Dichlorosilyl Center

The Si-Cl bonds are the more reactive functionality. They are readily cleaved by nucleophiles.

-

Hydrolysis : In the presence of moisture, the Si-Cl bonds hydrolyze rapidly to form silanols (-Si-OH) and hydrochloric acid (HCl). These silanol intermediates are unstable and quickly self-condense to form stable siloxane (Si-O-Si) bonds, the foundation of silicone polymers.

-

Alcoholysis : Reaction with alcohols (e.g., methanol or ethanol) in the presence of a weak base (to scavenge HCl) yields the corresponding dialkoxysilanes. This is a common strategy to reduce the reactivity of the molecule for formulations where a slower, more controlled cure is desired.

Reactivity of the Cyclohexenyl Moiety

The C=C double bond is a standard alkene and undergoes predictable organic reactions. This functionality is typically addressed after the silyl group has been reacted or protected.

-

Epoxidation : Reagents like m-CPBA can convert the double bond into an epoxide ring, a valuable intermediate for producing epoxy resins.[10]

-

Polymerization : The alkene can participate in free-radical or transition-metal-catalyzed polymerization reactions, allowing it to be incorporated into polyolefin-type materials.

-

Hydrogenation : Catalytic hydrogenation can saturate the ring, converting the cyclohexenyl group to a cyclohexyl group, which can be useful for tuning the final properties (e.g., UV stability) of a material.

Applications in Material and Life Sciences

The unique bifunctional structure of this silane makes it a versatile component in several high-performance applications.

-

Adhesion Promoter for Composites : It can be used to treat glass fibers or mineral fillers before they are incorporated into an organic resin matrix. The silyl group bonds to the inorganic filler, while the cyclohexene group co-reacts with the resin, creating a strong covalent link across the interface and dramatically improving the mechanical properties of the composite material.

-

Monomer for Specialty Silicones : Incorporation of this molecule into a polysiloxane network introduces the bulky, rigid cyclohexene ring. This increases the polymer's glass transition temperature (Tg), enhances thermal stability, and modifies its refractive index and mechanical strength compared to standard polydimethylsiloxanes.[1]

-

Surface Modification Agent : When applied to a hydroxylated surface (e.g., glass or silicon wafers), the dichlorosilyl group reacts to form a covalent bond, leaving the hydrophobic cyclohexene group exposed. This creates a highly water-repellent, functionalized surface that can be used for further chemical attachment.

-

Scaffold for Chemical Synthesis : In research settings, the rigid cyclohexane framework is a desirable structural motif in the synthesis of complex organic molecules, including some pharmaceutical compounds where conformational rigidity is key for biological activity.[1]

Safe Handling and Storage

The high reactivity of dichlorosilanes necessitates strict handling protocols.

-

Hazard Identification : The primary hazards are flammability, corrosivity due to HCl release upon contact with moisture, and acute toxicity upon inhalation.[7][11]

-

Safe Handling : Always handle in a certified chemical fume hood under an inert atmosphere.[6] Grounding and bonding of containers are required to prevent static discharge.[8] Use only non-sparking tools.[8] An emergency safety shower and eyewash station must be immediately accessible.[6][9]

-

Storage : Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like water, alcohols, acids, and oxidizing agents.[6] Containers should be tightly sealed under a nitrogen or argon blanket.

Conclusion

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is more than just a chemical compound; it is a molecular tool for engineering performance at the interface of materials. Its synthesis via hydrosilylation is efficient, and its dual reactivity offers a broad palette for chemical modification. For researchers and developers, understanding the interplay between its reactive silyl head and its functional organic tail is the key to unlocking its full potential in creating next-generation polymers, composites, and functional surfaces.

References

-

Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. [Link]

-

Linde. (2023). Dichlorosilane Safety Data Sheet. [Link]

-

Middlesex Gases & Technologies. (2015). Dichlorosilane Safety Data Sheet. [Link]

-

Praxair. (2016). Dichlorosilane Safety Data Sheet P-4587. [Link]

-

Airgas. (2022). Dichlorosilane Safety Data Sheet. [Link]

-

Chemsrc. (n.d.). Dichloro(cyclohexyl)methylsilane CAS#:5578-42-7. Retrieved January 13, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Silane, dichloro(2-chloroethyl)methyl-. Retrieved January 13, 2026, from [Link]

-

Patsnap. (2024). Cyclohexene: Uses, Properties, and Applications. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). (2,3,4-Trichloro-3-methylcyclohexen-1-yl)silane. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane. Retrieved January 13, 2026, from [Link]

-

MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

ResearchGate. (2008). Synthesis of dichloro derivatives of linear and cyclic permethyloligosilanes. [Link]

-

ResearchGate. (2004). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. [Link]

-

Gelest, Inc. (n.d.). METHYLDICHLOROSILANE. Retrieved January 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | CAS:17864-93-6 | Atomaxchem [en.atomaxchem.com]

- 3. scitoys.com [scitoys.com]

- 4. METHYLDICHLOROSILANE | [gelest.com]

- 5. mdpi.com [mdpi.com]

- 6. gelest.com [gelest.com]

- 7. airgas.com [airgas.com]

- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 9. amp.generalair.com [amp.generalair.com]

- 10. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]

- 11. middlesexgases.com [middlesexgases.com]

An In-depth Technical Guide to the Synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, a valuable organosilane intermediate. The primary synthetic route detailed herein is the platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, purification and characterization methodologies, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis of this and related organosilane compounds.

Introduction and Significance

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane (CAS No. 17864-93-6) is a bifunctional organosilane molecule featuring a reactive dichlorosilyl group and a cyclohexenyl moiety. This unique combination of functionalities makes it a versatile building block in organic and organometallic synthesis. The dichlorosilyl group can be readily hydrolyzed or substituted, providing a gateway to a wide array of silicone-based polymers and materials. The cyclohexenyl group offers a site for further organic transformations, such as epoxidation, hydrogenation, or polymerization.

The synthesis of this compound is a prime example of hydrosilylation, a fundamental reaction in organosilicon chemistry that involves the addition of a silicon-hydride bond across an unsaturated bond, typically an alkene or alkyne. This reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being particularly efficient.

This guide will focus on the synthesis via the hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane, a method that is both atom-economical and allows for a high degree of control over the final product.

The Synthetic Pathway: Hydrosilylation

The core of the synthesis lies in the hydrosilylation reaction. This process is catalyzed by a platinum complex, which facilitates the addition of the Si-H bond of dichloromethylsilane to the vinyl group of 4-vinylcyclohexene.

Reaction Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle can be broken down into the following key steps:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the silicon-hydride bond of dichloromethylsilane to the platinum(0) catalyst, forming a platinum(II) intermediate.

-

Olefin Coordination: The alkene (4-vinylcyclohexene) then coordinates to the platinum(II) complex.

-

Insertion (Hydrometallation): The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a Markovnikov or an anti-Markovnikov product. For terminal alkenes like 4-vinylcyclohexene, the anti-Markovnikov addition is strongly favored, where the silicon atom attaches to the terminal carbon of the double bond.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, which regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

Choice of Catalyst

A variety of platinum catalysts can be employed for hydrosilylation, with Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most common.[1] Karstedt's catalyst is often preferred due to its high activity at low concentrations and solubility in organic solvents.[1] For the purpose of this guide, we will utilize Karstedt's catalyst.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier | Notes |

| 4-Vinylcyclohexene | 98% | Major Chemical Supplier | Should be freshly distilled before use. |

| Dichloromethylsilane | ≥97% | Major Chemical Supplier | Handle under inert atmosphere. |

| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2% | Major Chemical Supplier | Store under inert atmosphere. |

| Anhydrous Toluene | DriSolv® or equivalent | Major Chemical Supplier | Used as a solvent. |

| Round-bottom flask | 250 mL, three-necked | Standard laboratory supplier | Flame-dried before use. |

| Reflux condenser | Standard laboratory supplier | ||

| Magnetic stirrer and stir bar | Standard laboratory supplier | ||

| Schlenk line or glovebox | Standard laboratory supplier | For inert atmosphere operations. | |

| Distillation apparatus | Standard laboratory supplier | For purification. |

Synthetic Procedure

Safety Note: Dichloromethylsilane is highly flammable, corrosive, and reacts violently with water.[2] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of nitrogen. The system is then allowed to cool to room temperature under a positive pressure of nitrogen.

-

Charging the Reactants: The flask is charged with freshly distilled 4-vinylcyclohexene (21.6 g, 0.2 mol) and anhydrous toluene (50 mL).

-

Catalyst Addition: To the stirred solution, add Karstedt's catalyst (0.1 mL of a 2% Pt solution in xylene).

-

Addition of Dichloromethylsilane: Dichloromethylsilane (23.0 g, 0.2 mol) is added dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction is expected, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by GC-MS or ¹H NMR by taking aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), the reaction mixture is cooled to room temperature.

Purification and Characterization

Purification

The crude product is purified by fractional distillation under reduced pressure.

-

The reaction mixture is transferred to a distillation flask.

-

The solvent (toluene) and any unreacted starting materials are removed by distillation at atmospheric pressure.

-

The pressure is then reduced, and the product, Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane, is collected as a colorless liquid. The expected boiling point will be in the range of 90-95 °C at approximately 10 mmHg.

The purification of chlorosilanes by distillation is a standard industrial practice to remove impurities.[1]

Characterization

The structure and purity of the final product can be confirmed by various spectroscopic methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the cyclohexenyl and the ethylsilyl moieties.

-

δ 5.70-5.60 (m, 2H, -CH=CH-)

-

δ 2.10-1.20 (m, 9H, cyclohexyl ring protons and -CH₂-CH₂-Si)

-

δ 0.80 (s, 3H, -Si-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will provide further confirmation of the structure.

-

δ 127.5, 126.5 (-CH=CH-)

-

δ 35-25 (cyclohexyl and ethyl carbons)

-

δ -1.0 (-Si-CH₃)

-

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands:

-

~3020 cm⁻¹ (C-H stretch, vinyl)

-

~2920, 2850 cm⁻¹ (C-H stretch, alkyl)

-

~1650 cm⁻¹ (C=C stretch)

-

~800 cm⁻¹ (Si-Cl stretch)

4.2.3. Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine atoms and cleavage of the ethyl chain.

Safety and Handling

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is expected to have hazards similar to its precursors, particularly dichloromethylsilane.

-

Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Reactivity: It will react with water and other protic solvents to release hydrogen chloride gas. All handling and storage should be under anhydrous conditions.

-

Toxicity: Dichlorosilanes are corrosive and can cause severe skin burns and eye damage. Inhalation can be toxic.[2] Handle with appropriate engineering controls (fume hood) and personal protective equipment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion

The synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane via platinum-catalyzed hydrosilylation of 4-vinylcyclohexene with dichloromethylsilane is a robust and efficient method. This guide provides the necessary theoretical background and a detailed practical protocol for its successful synthesis, purification, and characterization. Adherence to strict safety protocols is paramount when working with dichlorosilanes. The versatility of the title compound as a chemical intermediate opens up numerous possibilities for the development of novel materials and molecules.

References

- Wacker Chemie AG. (2012). Process for purifying chlorosilanes by distillation. U.S.

-

Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]

- Marciniec, B. (Ed.). (2009).

- Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21.

Sources

Foreword: The Duality of Reactivity in a Singular Molecule

An In-Depth Technical Guide to the Reactivity of Dichloromethylsilane Functional Groups

To the researchers, scientists, and drug development professionals who harness the building blocks of modern chemistry, dichloromethylsilane (CH₃SiHCl₂) presents a compelling case study in molecular versatility. It is not merely another organosilicon compound; it is a molecule defined by a duality of reactive centers—the electrophilic silicon atom bearing two labile chlorine atoms and a hydride poised for addition chemistry. This guide eschews a simple recitation of facts. Instead, it aims to provide a deep, mechanistic understanding of why dichloromethylsilane behaves as it does and how its distinct functional groups can be selectively manipulated to achieve specific synthetic outcomes. As your virtual Senior Application Scientist, I will walk you through the core principles, field-tested protocols, and critical safety considerations necessary to master this powerful chemical intermediate.

Molecular Profile and Core Characteristics

Dichloromethylsilane is a colorless, highly flammable, and volatile liquid that fumes in moist air.[1] Its utility stems from the presence of two distinct types of reactive bonds connected to a central silicon atom: two silicon-chlorine (Si-Cl) bonds and one silicon-hydride (Si-H) bond.[2] This unique structure makes it a foundational precursor for a vast range of materials, including silicone polymers, waterproofing agents, and specialized coupling agents.[1][3]

Understanding the molecule begins with its physical properties, which dictate its handling and reaction conditions.

Table 1: Physical Properties of Dichloromethylsilane

| Property | Value |

| CAS Number | 75-54-7 |

| Molecular Formula | CH₄Cl₂Si |

| Molecular Weight | 115.03 g/mol |

| Boiling Point | 41 °C[3] |

| Density | 1.12 g/mL[3] |

| Flash Point | -28 °C[4] |

| Appearance | Colorless clear liquid[3] |

The high reactivity, particularly with water, and the low flash point necessitate stringent safety protocols. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[5][6][7]

The Epicenter of Reactivity: The Dichlorosilyl Group (Si-Cl₂)

The Si-Cl bonds are the most reactive sites on the molecule for nucleophilic substitution. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and susceptible to attack by nucleophiles.

Hydrolysis and Condensation: The Gateway to Silicones

The most fundamental reaction of dichloromethylsilane is its hydrolysis, which serves as the cornerstone of silicone polymer production.[8][9]

Causality Behind the Reaction: The process is initiated by the nucleophilic attack of water on the silicon atom. The reaction is exceptionally facile and highly exothermic, proceeding through a two-stage mechanism:

-

Hydrolysis: Each Si-Cl bond is sequentially replaced by a hydroxyl (-OH) group, rapidly forming the unstable intermediate, methylsilanediol (CH₃SiH(OH)₂), and releasing hydrogen chloride (HCl) gas.[10][11]

-

Condensation: Silanols are inherently unstable and immediately undergo intermolecular condensation, eliminating water to form stable silicon-oxygen-silicon (siloxane) bonds.[10][12]

This condensation can proceed in an uncontrolled manner to yield a mixture of linear and cyclic polymethylhydrosiloxanes (PMHS).[12][13] The control of stoichiometry, temperature, and solvent is therefore critical to direct the polymerization toward the desired molecular weight and structure.[14]

Caption: Mechanism of dichloromethylsilane hydrolysis and condensation.

Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis

-

Trustworthiness: This protocol incorporates a cooling bath and slow addition to manage the exothermic reaction, preventing runaway polymerization and ensuring safety. The use of a non-polar solvent helps to moderate the reaction and improve the solubility of the resulting oligomers.

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.[15]

-

Reagents: Charge the flask with dichloromethylsilane (1.0 eq) and diethyl ether (2 mL per 1 g of silane).

-

Reaction: Add water (2.0 eq) to the dropping funnel. Slowly add the water dropwise to the stirred silane solution, ensuring the internal temperature does not exceed 20-25°C.[15] Vigorous HCl gas evolution will be observed.

-

Stirring: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[15]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the siloxane oligomers.[15]

Alcoholysis and Amination

Following the same mechanistic principle as hydrolysis, other nucleophiles can readily displace the chloride ions.

-

Alcoholysis: Reaction with alcohols (ROH) in the presence of a weak base (to neutralize HCl) yields alkoxysilanes, such as diethoxymethylsilane.[16] These products are valuable as cross-linking agents and precursors in sol-gel chemistry.

-

Amination: Reaction with primary or secondary amines (R₂NH) produces aminosilanes. These are often used as coupling agents to improve adhesion between organic resins and inorganic substrates.

The Power of Addition: The Silicon-Hydride (Si-H) Bond

The Si-H bond offers a completely different mode of reactivity: hydrosilylation. This powerful reaction allows for the formation of stable silicon-carbon bonds through the addition of the Si-H group across an unsaturated bond.

Hydrosilylation

Causality Behind the Reaction: Hydrosilylation is almost exclusively a catalyzed process, with platinum complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common.[17][18] The reaction proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to release the alkylsilane product.[19]

A key feature of this reaction is its regioselectivity. For terminal alkenes, the addition is typically anti-Markovnikov, meaning the silicon atom attaches to the terminal carbon atom.[17]

Sources

- 1. innospk.com [innospk.com]

- 2. Uses of Dichloromethylsilane_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Dichloromethylsilane = 97 75-54-7 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 10. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Hydrosilylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane. As a bifunctional molecule featuring a reactive dichlorosilyl group and a cyclohexene moiety, its stability and reactivity are of critical importance in research, development, and manufacturing environments. This document elucidates the inherent reactivity of each functional group, predicts potential chemical incompatibilities, and offers a framework for safe handling and experimental design. Detailed protocols for assessing chemical compatibility are provided, alongside visual diagrams to illustrate key chemical principles and reaction pathways.

Introduction: Unveiling a Bifunctional Reagent

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a specialized organosilane that presents a unique combination of reactive centers. Its utility in organic synthesis and materials science is predicated on the selective reactivity of its two primary functional domains: the dichloromethylsilyl group and the cyclohexene ring. Understanding the chemical behavior of these individual components is paramount to predicting the overall chemical compatibility of the molecule.

The dichloromethylsilyl group is a highly reactive moiety, susceptible to nucleophilic attack, particularly by water and other protic species. This reactivity is the cornerstone of its utility in forming siloxane polymers and surface modifications. Conversely, the cyclohexene ring offers a site for various addition reactions, including hydrogenation, halogenation, and epoxidation. The interplay of these two reactive centers dictates the compound's stability and its interaction with a wide array of chemical substances. This guide will dissect these functionalities to provide a predictive and practical understanding of the molecule's chemical compatibility.

The Dichotomy of Reactivity: A Tale of Two Functional Groups

The chemical compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is best understood by examining the distinct reactivity profiles of its dichloromethylsilyl and cyclohexene functionalities.

The Highly Polar and Reactive Dichloromethylsilyl Group

The silicon-chlorine (Si-Cl) bonds in dichloromethylsilanes are highly polarized and susceptible to nucleophilic substitution. This inherent reactivity is the primary driver of the compound's incompatibility with a broad range of common laboratory reagents.

Key Incompatibilities:

-

Water and Protic Solvents (Alcohols, Carboxylic Acids): Dichloromethylsilanes readily undergo hydrolysis in the presence of moisture, leading to the formation of silanols, which can then condense to form polysiloxanes. This reaction also liberates hydrochloric acid (HCl) as a corrosive byproduct.[1][2] The reaction is often vigorous and exothermic.

-

Strong Bases (e.g., Hydroxides, Amines): Bases can catalyze the hydrolysis and condensation of dichloromethylsilanes.

-

Strong Oxidizing Agents: While the silicon atom is in a high oxidation state, the organic substituents can be susceptible to oxidation.

-

Metals: Certain metals can catalyze decomposition or other reactions.

The hydrolysis of the dichloromethylsilyl group is a critical consideration for storage and handling. The compound must be rigorously protected from atmospheric moisture to prevent degradation and the formation of hazardous byproducts.

Caption: Hydrolysis of the dichloromethylsilyl group.

The Versatile Cyclohexene Ring

The carbon-carbon double bond within the cyclohexene ring provides a second reactive site, susceptible to a different set of chemical transformations.

Potential Reactions and Incompatibilities:

-

Strong Oxidizing Agents (e.g., Peroxides, Permanganates): The double bond can be cleaved or epoxidized by strong oxidants.[3] It is important to note that cyclohexene can form peroxides upon prolonged exposure to air and light.[4]

-

Reducing Agents (e.g., H₂ with a catalyst): The double bond can be hydrogenated to form the corresponding cyclohexane derivative.[5]

-

Acids: Strong acids can catalyze the polymerization of the cyclohexene moiety.[3]

-

Halogens (e.g., Br₂, Cl₂): Halogens will readily add across the double bond.[5]

-

Free Radical Initiators: These can initiate polymerization of the alkene.

Caption: Potential reactions of the cyclohexene ring.

Integrated Chemical Compatibility Profile

The overall chemical compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a synthesis of the reactivities of its two functional groups. The dichloromethylsilyl group is generally the more reactive and sensitive moiety, dictating the primary handling and storage precautions.

Table 1: Summary of Chemical Compatibility

| Chemical Class | Compatibility | Rationale and Key Considerations |

| Water | Incompatible | Rapid hydrolysis of the Si-Cl bonds, releasing HCl gas. Reaction is exothermic and produces solid siloxane polymers. |

| Alcohols (Methanol, Ethanol, etc.) | Incompatible | Alcoholysis of the Si-Cl bonds, releasing HCl and forming alkoxysilanes. |

| Ketones (Acetone, MEK) | Generally Compatible (Anhydrous) | Use with caution. Ensure solvent is completely dry. Trace water will initiate hydrolysis. |

| Aprotic Hydrocarbons (Toluene, Hexane) | Compatible | Good choice for inert solvents. Must be anhydrous. |

| Ethers (THF, Diethyl Ether) | Compatible | Good choice for inert solvents. Must be anhydrous and peroxide-free. |

| Chlorinated Solvents (DCM, Chloroform) | Compatible | Good choice for inert solvents. Must be anhydrous. |

| Strong Acids (H₂SO₄, HNO₃) | Incompatible | Can catalyze polymerization of the cyclohexene ring and react with the silane. |

| Strong Bases (NaOH, KOH) | Incompatible | Catalyzes rapid hydrolysis and condensation of the dichlorosilyl group. |

| Strong Oxidizing Agents (KMnO₄, H₂O₂) | Incompatible | Reacts with the cyclohexene double bond. |

| Strong Reducing Agents (LiAlH₄, NaBH₄) | Incompatible | May react with the Si-Cl bonds. |

Experimental Protocol for Chemical Compatibility Testing

To empirically determine the compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane with a specific chemical, a carefully controlled experiment is necessary. The following protocol outlines a general procedure for such a test.

Objective: To assess the short-term and long-term compatibility of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane with a test chemical by observing changes in physical appearance, temperature, and chemical composition.

Materials:

-

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

-

Test chemical (anhydrous grade where applicable)

-

Inert, dry solvent (e.g., anhydrous toluene)

-

Dry glassware (e.g., vials with PTFE-lined caps, round-bottom flasks)

-

Inert atmosphere supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bars

-

Thermocouple or thermometer

-

Analytical instrumentation (e.g., GC-MS, FT-IR)

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

-

Handle Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane and the test chemical under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

-

Initial Mixture:

-

In a clean, dry vial, add a known volume of the inert solvent.

-

Add a measured amount of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane to the solvent and stir to dissolve.

-

In a separate vial, prepare a solution of the test chemical in the same inert solvent.

-

-

Compatibility Test:

-

Slowly add a small amount of the test chemical solution to the Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane solution while stirring and monitoring the temperature.

-

Observe for any immediate changes, such as:

-

Temperature increase (exotherm)

-

Gas evolution

-

Precipitate formation

-

Color change

-

-

If no immediate reaction is observed, cap the vial tightly under an inert atmosphere.

-

-

Incubation and Analysis:

-

Store the mixture at ambient temperature and at an elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours, 1 week).

-

Periodically inspect the samples for any changes in appearance.

-

At the end of the incubation period, analyze the mixture using appropriate analytical techniques (e.g., GC-MS to identify degradation products, FT-IR to monitor changes in functional groups).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Be prepared for a potentially exothermic reaction, especially when testing with protic or reactive chemicals.

-

Have appropriate quenching agents and spill control materials readily available.

Sources

The Theoretical Landscape of Cyclohexenyl Ethyl Methyl Dichlorosilane: A Guide for Advanced Research

Introduction: Unveiling a Novel Silane for Advanced Applications

In the vast and dynamic field of material science and drug development, the exploration of novel organosilane molecules is a critical driver of innovation. Organosilanes serve as indispensable molecular bridges, capable of interfacing between organic and inorganic materials to create materials with tailored properties.[1] This guide introduces a molecule of significant theoretical interest: Cyclohexenyl Ethyl Methyl Dichlorosilane. While not a widely documented compound, its constituent functional groups suggest a unique combination of reactivity and structural characteristics. This document will provide an in-depth theoretical analysis of its properties, potential synthesis, and prospective applications, offering a foundational resource for researchers and professionals in the field.

Organosilanes, compounds characterized by a silicon-carbon bond, are renowned for their versatility.[2][3] They are pivotal in surface modification, acting as adhesion promoters, and forming the backbone of a wide array of silicone polymers.[2][4] The subject of this guide, Cyclohexenyl Ethyl Methyl Dichlorosilane, incorporates a reactive dichlorosilyl group with a bulky and potentially polymerizable cyclohexenyl moiety, alongside ethyl and methyl groups that modulate its steric and electronic profile.

Chapter 1: Molecular Architecture and Predicted Physicochemical Properties